molecular formula C21H18N2OS2 B2455864 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide CAS No. 886960-39-0

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide

Cat. No. B2455864
CAS RN: 886960-39-0
M. Wt: 378.51
InChI Key: OCALYDVXQHXYEZ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide” is a complex organic compound. While there isn’t specific information available on this exact compound, compounds with similar structures such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been synthesized and studied for their potential as topoisomerase I inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems in related compounds are almost coplanar, with their planes parallel .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . For example, the compound 3-(Benzo[d]thiazol-2-yl)-2-methylaniline has a molecular weight of 240.32 .

Advantages and Limitations for Lab Experiments

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It also has a low toxicity profile, which reduces the risk of side effects in experiments. However, this compound has limitations as well. It may not be effective against all types of cancer or inflammatory diseases, and its effectiveness may vary depending on the specific cell type or disease model being studied.

Future Directions

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide. One direction is to study its effectiveness in combination with other cancer treatments such as chemotherapy or immunotherapy. Another direction is to study its potential use in other inflammatory diseases such as multiple sclerosis or inflammatory bowel disease. Finally, further studies are needed to optimize the dosing and delivery of this compound for maximum effectiveness and minimal side effects.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide involves a multi-step process. First, 2-phenylacetic acid is converted to its acid chloride using thionyl chloride. Then, 3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophene-2-amine is reacted with the acid chloride to form an amide intermediate. Finally, the intermediate is reacted with ethylene glycol to form this compound.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called STAT3, which is often overactive in cancer cells. Inhibition of STAT3 activity can lead to decreased cancer cell growth and increased sensitivity to chemotherapy. This compound has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-13-14(2)25-21(23-18(24)12-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)26-20/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALYDVXQHXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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